Cinobufotalin
Cinobufotalin
Cinobufotalin is a steroid glycoside that reduces SRC-3 protein levels in MCF-7 breast cancer cells, Na+/K+ pump activity, viability, and cell attachment of C7-MDCK cells, and expression of the epithelial-mesenchymal (EMT) markers E-cadherin, vimentin, ZEB1, and Slug in. Cinobufotalin is cytotoxic to A549, H460, and HTB-58 lung cancer cells. In vivo, Cinobufotalin reduces tumor volume and increases survival in an A549 mouse xenograft model.
Brand Name:
Vulcanchem
CAS No.:
1108-68-5
VCID:
VC0523811
InChI:
InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1
SMILES:
O[C@H]1CC[C@@]2(C)[C@@](CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@]3(O5)[C@H]5[C@H](OC(C)=O)[C@@H]4C6=COC(C=C6)=O)(O)C1
Molecular Formula:
C26H34O7
Molecular Weight:
458.5 g/mol
Cinobufotalin
CAS No.: 1108-68-5
Inhibitors
VCID: VC0523811
Molecular Formula: C26H34O7
Molecular Weight: 458.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1108-68-5 |
---|---|
Product Name | Cinobufotalin |
Molecular Formula | C26H34O7 |
Molecular Weight | 458.5 g/mol |
IUPAC Name | (1R,2R,2aR,3aS,3bR,5aS,7S,9aR,9bS,11aR)-5a,7-dihydroxy-9a,11a-dimethyl-1-(2-oxo-2H-pyran-5-yl)hexadecahydronaphtho[1',2':6,7]indeno[1,7a-b]oxiren-2-yl acetate |
Standard InChI | InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 |
Standard InChIKey | KBKUJJFDSHBPPA-ZNCGZLKOSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 |
SMILES | O[C@H]1CC[C@@]2(C)[C@@](CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@]3(O5)[C@H]5[C@H](OC(C)=O)[C@@H]4C6=COC(C=C6)=O)(O)C1 |
Canonical SMILES | CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 |
Appearance | A crystalline solid |
Description | Cinobufotalin is a steroid glycoside that reduces SRC-3 protein levels in MCF-7 breast cancer cells, Na+/K+ pump activity, viability, and cell attachment of C7-MDCK cells, and expression of the epithelial-mesenchymal (EMT) markers E-cadherin, vimentin, ZEB1, and Slug in. Cinobufotalin is cytotoxic to A549, H460, and HTB-58 lung cancer cells. In vivo, Cinobufotalin reduces tumor volume and increases survival in an A549 mouse xenograft model. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Cinobufotalin, NSC 90326 |
Reference | 1. Wang, Y., Lonard, D.M., Yu, Y., et al. Bufalin is a potent small-molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1. Cancer Res. 74(5), 1506-1517 (2014). 2. Akimova, O.A., Bagrov, A.Y., Lopina, O.D., et al. Cardiotonic steroids differentially affect intracellular Na+ and [Na+]i/[K+]i-independent signaling in C7-MDCK cells. J. Biol. Chem. 280(1), 832-839 (2005). 3. Chen, L., Mai, W., Chen, M., et al. Arenobufagin inhibits prostate cancer epithelial-mesenchymal transition and metastasis by down-regulating β-catenin. Pharmacol. Res. 123, 130-142 (2017). 4. Kai, S., Lu, J.-H., Hui, P.-P., et al. Pre-clinical evaluation of cinobufotalin as a potential anti-lung cancer agent. Biochem. Biophys. Res. Commun. 452(3), 768-774 (2014). |
PubChem Compound | 259776 |
Last Modified | Nov 11 2021 |
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